molecular formula C9H9NO2S B7842206 (Toluene-3-sulphonyl)-acetonitrile

(Toluene-3-sulphonyl)-acetonitrile

Cat. No.: B7842206
M. Wt: 195.24 g/mol
InChI Key: REESBMRYLNMERW-UHFFFAOYSA-N
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Description

(Toluene-3-sulphonyl)-acetonitrile: is a chemical compound with the molecular formula C9H9NO2S p-toluenesulfonylacetonitrile or tosylacetonitrile . This compound is characterized by a toluene ring substituted with a sulfonyl group and an acetonitrile moiety. It is widely used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Toluene-3-sulphonyl)-acetonitrile typically involves the reaction of p-toluenesulfonyl chloride with potassium cyanide in an aprotic solvent like dimethylformamide (DMF) . The reaction proceeds under anhydrous conditions to avoid hydrolysis of the cyanide ion. The general reaction can be represented as follows:

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reagents and solvents.

Chemical Reactions Analysis

(Toluene-3-sulphonyl)-acetonitrile: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form p-toluenesulfonic acid or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of p-toluenesulfonylhydrazine .

  • Substitution: : Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and peroxides .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution: : Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

  • Oxidation: : p-Toluenesulfonic acid and other oxidized derivatives.

  • Reduction: : p-Toluenesulfonylhydrazine .

  • Substitution: : Various amides, esters, and other derivatives.

Scientific Research Applications

(Toluene-3-sulphonyl)-acetonitrile: is extensively used in scientific research due to its versatility. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

  • Biology: : Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: : Utilized in the development of new drugs and therapeutic agents.

  • Industry: : Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (Toluene-3-sulphonyl)-acetonitrile exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electrophile, attracting nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups in organic molecules to facilitate chemical transformations.

Comparison with Similar Compounds

(Toluene-3-sulphonyl)-acetonitrile: is similar to other sulfonyl-containing compounds such as p-toluenesulfonic acid and tosyl chloride . its unique combination of a sulfonyl group and a cyano group makes it particularly useful in specific reactions and applications. Other similar compounds include:

  • p-Toluenesulfonic acid

  • Tosyl chloride

  • Benzene sulfonyl chloride

  • Methyl sulfonyl chloride

These compounds share the sulfonyl group but differ in their substituents and reactivity profiles, highlighting the uniqueness of This compound .

Properties

IUPAC Name

2-(3-methylphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REESBMRYLNMERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.65 ml (42 mmol) of chloroacetonitrile were added to a suspension of 7.5 g (42 mmol) of toluene-3-sulphinic acid sodium salt in 80 ml of DMF and stirred at 100° for 1 hr. The reaction solution was evaporated, the residue was partitioned between H2O and CH2Cl2. The aqueous phase was washed three times with CH2Cl2. The combined organic phases were washed once with H2O, dried (MgSO4). filtered and evaporated. Chromatography (SiO2, CH2Cl2) yielded 2.06 g (25%) of (toluene-3-sulphonyl)-acetonitrile as a colorless oil.
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80 mL
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Synthesis routes and methods II

Procedure details

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